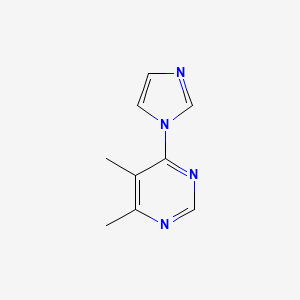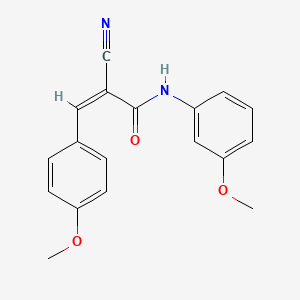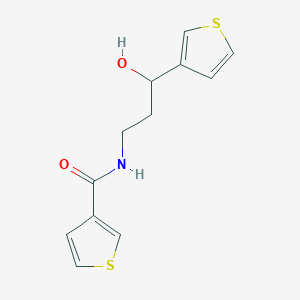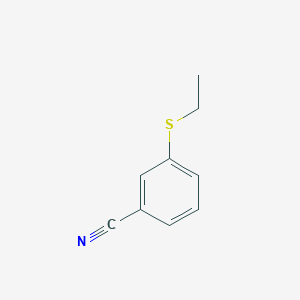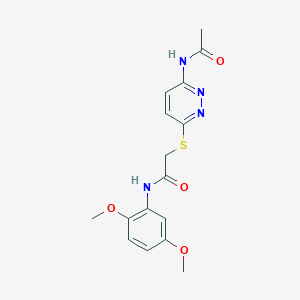![molecular formula C5H11ClN4S B2550273 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-amine hydrochloride CAS No. 1955560-62-9](/img/structure/B2550273.png)
2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives related to 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-amine hydrochloride has been explored in the context of creating compounds with potential biological activity. In one study, a solvent-free interaction between 5-cyano-1,2,4-triazines and 5-methylsulfanyl-4H-1,2,4-triazol-3-amines was investigated, leading to the formation of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their 1,2,4-triazine precursors . The process involved ipso-substitution of the cyano group with the heterocyclic amine residue, confirmed by 1H NMR and ESI-MS data. The methylsulfanyl group remained intact throughout the synthesis, as evidenced by both stages of the reaction and supported by X-Ray crystallography data .
Molecular Structure Analysis
The molecular structure of the synthesized compounds was extensively characterized. X-Ray crystallography revealed that compound 4, a functionalized bypyridine, crystallizes in a non-centrosymmetric space group P-1 with a triclinic system. The crystal structure is characterized by intermolecular N···H contacts between two independent molecules of triazolylpyridine-2-amine. The 1H NMR spectra showed distinct signals for the methylsulfanyl group and the new pyridine cycle, indicating the successful transformation of the 1,2,4-triazine scaffold into a pyridine one .
Chemical Reactions Analysis
The chemical behavior of the 5-methylsulfanyl-4H-1,2,4-triazol-3-amine moiety during synthesis was noteworthy. Unlike its analogue with a mercaptogroup at the C5 position, which undergoes desulfurization, the methylsulfanyl group in this study did not undergo any transformation during the ipso-substitution and subsequent scaffold transformation. This stability is crucial for retaining the desired biological activity of the final compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were inferred from spectral data and elemental analysis. The presence of the methylsulfanyl group and its impact on the properties of the compound was evident from the 1H NMR spectra. The stability of this group during synthesis suggests that the compounds may retain their structural integrity under various conditions, which is important for their potential use as anti-inflammatory agents .
Anti-Inflammatory Activity Case Study
A related study focused on the synthesis of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone derivatives, aiming to discover new anti-inflammatory compounds. These derivatives were synthesized, purified, and characterized, followed by evaluation of their anti-inflammatory activity using the carrageenan-induced paw edema test in Wistar albino rats. One derivative, in particular, showed remarkable anti-inflammatory activity, comparable to indomethacin, a standard anti-inflammatory drug, but with a reduced risk of gastric irritation due to the absence of a carboxyl group in its structure . This suggests that the structural features of these compounds, including the sulfanyl group, play a significant role in their biological activity.
科学的研究の応用
Synthesis and Applications in Ligand Complexes
- The compound is relevant in the synthesis of ligand complexes, such as in the study of water-soluble amine phenols used in complex formation with metals like Aluminum(III), Gallium(III), and Indium(III) (Caravan & Orvig, 1997).
Role in Synthesizing Heterocycles and Pharmaceuticals
- It contributes to the synthesis of 1,2,4-dithiazolidine-3,5-diones, useful as amino protecting groups in peptide, glycopeptide, and PNA syntheses (Barany et al., 2005).
Application in Electrophilic Amination
- The compound is used in the preparation of indazoles through metal-free intramolecular electrophilic amination of 2-aminophenyl ketoximes, indicating its utility in synthesizing heterocyclic compounds (Counceller et al., 2012).
Antitumor Activity
- Derivatives of this compound, such as bis(s-triazole Schiff-base)s, have shown potential in antitumor activity against various cell lines, indicating its relevance in medicinal chemistry (Hu et al., 2008).
Transformation in Chemical Reactions
- In chemical syntheses, it can undergo transformations, as seen in the reaction of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with amines to yield triazole-4-thiocarboxamides (L'abbé et al., 1991).
Synthesis of Sulfur- and Nitrogen-Containing Derivatives
- The compound is integral in synthesizing sulfur- and nitrogen-containing derivatives, which have shown significant biological activity and potential for drug development (Farzaliyev et al., 2020).
Safety And Hazards
The safety and hazards of 1,2,4-triazole derivatives can vary depending on the specific compound. For example, Methyl-1H-1,2,4-triazole-3-carboxylate has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
将来の方向性
特性
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S.ClH/c1-4-7-5(9-8-4)10-3-2-6;/h2-3,6H2,1H3,(H,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHDKSPTAUOGGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

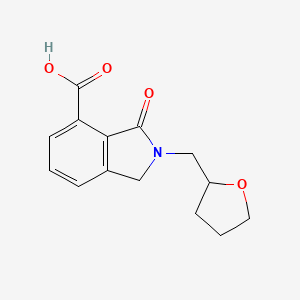
![butyl 6-[(5E)-5-[3-(6-butoxy-6-oxohexyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2550195.png)
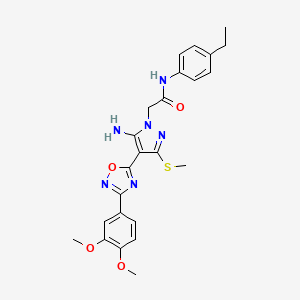
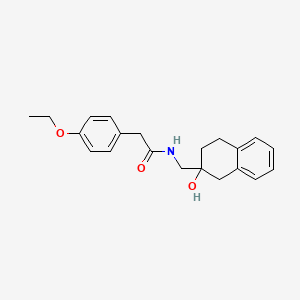
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-{[2-(diethylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2550198.png)
![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2550201.png)
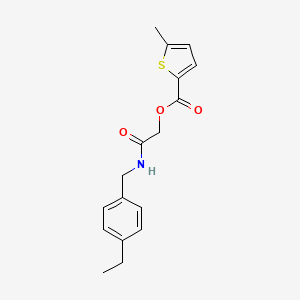
![(E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2550203.png)
![6-ethyl-5-((4-isopropylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2550204.png)
